molecular formula C12H15N3O2 B7517388 N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide

N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide

Cat. No. B7517388
M. Wt: 233.27 g/mol
InChI Key: IUCLWQHRBKIYSA-UHFFFAOYSA-N
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Description

N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide, also known as DMF, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of cellular antioxidant and detoxification responses. N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Biochemical and physiological effects:
N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide has been shown to have various biochemical and physiological effects, including the upregulation of antioxidant and detoxification enzymes, the downregulation of pro-inflammatory cytokines, and the modulation of immune cell function. These effects are believed to contribute to the therapeutic potential of N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide in various diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide is its versatility as a reagent and solvent in organic synthesis. N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide is also relatively inexpensive and readily available. However, N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide is known to be toxic and can cause skin and respiratory irritation, making it important to handle with care in the lab.

Future Directions

There are several potential future directions for the research on N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide. One area of interest is the development of new synthetic methods for the preparation of N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide and its derivatives. Another area of interest is the exploration of the therapeutic potential of N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide in other diseases such as cancer and cardiovascular disease. Furthermore, the development of new formulations and delivery methods for N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide could improve its efficacy and reduce its toxicity.

Synthesis Methods

N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide can be synthesized through a multi-step process that involves the reaction of furan-3-carboxylic acid with 1-methylpyrazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal (N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide-DMA) to yield N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide.

Scientific Research Applications

N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide has been extensively studied for its potential applications in various fields such as organic synthesis, medicinal chemistry, and material science. In organic synthesis, N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide has been used as a solvent and a reagent for the preparation of various compounds. In medicinal chemistry, N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide has been shown to possess anti-inflammatory, immunomodulatory, and neuroprotective properties, making it a promising candidate for the treatment of various diseases such as multiple sclerosis, psoriasis, and Alzheimer's disease. In material science, N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide has been used as a solvent for the preparation of various polymers and nanomaterials.

properties

IUPAC Name

N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-9-11(4-5-17-9)12(16)14(2)7-10-6-13-15(3)8-10/h4-6,8H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCLWQHRBKIYSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)N(C)CC2=CN(N=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide

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